molecular formula C6H12N2OS2 B14337561 2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- CAS No. 106663-00-7

2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl-

Cat. No.: B14337561
CAS No.: 106663-00-7
M. Wt: 192.3 g/mol
InChI Key: JXYKLMIZMNTBPT-UHFFFAOYSA-N
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Description

2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- is a heterocyclic compound that belongs to the thiazolidine family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- typically involves the reaction of appropriate thioamides with halogenated compounds under controlled conditions. One common method includes the cyclization of thioamides with α-haloketones in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted thiazolidinethione derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through hydrogen bonding and hydrophobic interactions within the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyamino group enhances its potential as an enzyme inhibitor and its overall pharmacological profile.

Properties

CAS No.

106663-00-7

Molecular Formula

C6H12N2OS2

Molecular Weight

192.3 g/mol

IUPAC Name

5-(hydroxyamino)-3,4,4-trimethyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C6H12N2OS2/c1-6(2)4(7-9)11-5(10)8(6)3/h4,7,9H,1-3H3

InChI Key

JXYKLMIZMNTBPT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(SC(=S)N1C)NO)C

Origin of Product

United States

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